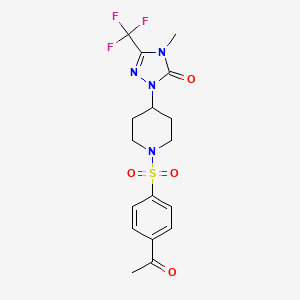

1-(1-((4-acetylphenyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

2-[1-(4-acetylphenyl)sulfonylpiperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4O4S/c1-11(25)12-3-5-14(6-4-12)29(27,28)23-9-7-13(8-10-23)24-16(26)22(2)15(21-24)17(18,19)20/h3-6,13H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDLGGBGFFBVTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-((4-acetylphenyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2034417-98-4) is a complex organic molecule with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 432.4 g/mol. Its structure includes a piperidine ring, a trifluoromethyl group, and a triazole moiety which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 432.4 g/mol |

| CAS Number | 2034417-98-4 |

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an antimicrobial agent, enzyme inhibitor, and anticancer drug.

Antimicrobial Activity

Research indicates that related compounds with similar structures exhibit significant antibacterial properties. For example, compounds bearing the sulfonamide group have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

The compound's structural features suggest potential inhibition of enzymes like acetylcholinesterase and urease. Studies have reported that derivatives with similar piperidine and sulfonamide structures demonstrate strong inhibitory effects against these enzymes . The IC50 values for some derivatives have been reported as low as 0.63 µM, indicating potent activity.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:

- Binding to Enzymes : The sulfonyl and triazole groups may facilitate binding to active sites on target enzymes.

- Disruption of Cellular Processes : By inhibiting key enzymes in metabolic pathways, the compound can disrupt normal cellular functions, leading to cell death in pathogens.

Case Studies

Several studies have investigated the biological activity of compounds related to this triazole derivative:

- Study on Antibacterial Activity :

- Enzyme Inhibition Study :

- Anticancer Activity :

Q & A

Q. What are the recommended synthetic routes for constructing the 1H-1,2,4-triazol-5(4H)-one core in this compound?

Methodological Answer: The triazolone core can be synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with carbonyl-containing intermediates under acidic or basic conditions. For example, thiourea derivatives can undergo cyclization with hydrazine hydrate to form the triazole ring, followed by oxidation to the triazolone . Key steps include:

- Step 1: Formation of the triazole precursor using cyclopropylamine and thiocyanate.

- Step 2: Oxidation of the thiol group to a sulfonyl group using hydrogen peroxide or m-CPBA.

- Step 3: Functionalization of the piperidine moiety via nucleophilic substitution or coupling reactions .

Critical Parameters: pH control during cyclization and temperature optimization (typically 80–100°C) to avoid side products.

Q. How should researchers assess the purity and stability of this compound under laboratory conditions?

Methodological Answer:

- Purity Analysis: Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. LC-MS can confirm molecular weight and detect degradation products .

- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 1 month) to assess hygroscopicity and thermal decomposition. Monitor via FTIR for functional group integrity (e.g., sulfonyl stretching at ~1350 cm⁻¹) .

- Storage: Store in airtight containers with desiccants at –20°C to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can contradictions in NMR data due to tautomeric equilibria be resolved?

Methodological Answer: The triazolone ring exhibits keto-enol tautomerism, leading to variable NMR signals. To resolve this:

- Low-Temperature NMR: Perform experiments at –40°C to slow tautomeric interconversion, sharpening split peaks.

- X-ray Crystallography: Determine the dominant tautomer in the solid state (e.g., keto form stabilized by hydrogen bonds with the sulfonyl group) .

- DFT Calculations: Compare theoretical chemical shifts (using Gaussian09) with experimental data to identify the equilibrium state .

Q. What strategies optimize regioselectivity during sulfonylation of the piperidine moiety?

Methodological Answer: Regioselective sulfonylation at the piperidine nitrogen is challenging due to competing reactions. Strategies include:

- Protecting Groups: Temporarily block the triazolone nitrogen using Boc or Fmoc groups during sulfonylation .

- Solvent Effects: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperidine nitrogen.

- Catalysis: Employ DMAP to activate the sulfonyl chloride, improving reaction efficiency (yield >85%) .

Q. How can Design of Experiments (DoE) improve synthesis scalability?

Methodological Answer: Apply DoE to optimize reaction parameters:

- Factors: Temperature, reagent stoichiometry, and catalyst loading.

- Response Variables: Yield, purity, and reaction time.

- Statistical Modeling: Use a Central Composite Design (CCD) to identify interactions (e.g., excess sulfonyl chloride reduces yield due to byproduct formation).

- Case Study: A flow-chemistry setup (similar to diphenyldiazomethane synthesis) can enhance reproducibility by controlling residence time and mixing .

Q. What computational methods predict biological targets for this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to screen against kinase or phosphatase libraries (e.g., PF-06465469 phosphatase in ). Focus on the trifluoromethyl group’s hydrophobic interactions.

- Pharmacophore Modeling: Generate a model using Schrödinger Suite, emphasizing the sulfonyl-piperidine and triazolone motifs as hydrogen-bond acceptors.

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability with predicted targets (e.g., mGluR5 ).

Q. How is X-ray crystallography applied to resolve structural ambiguities?

Methodological Answer:

- Crystal Growth: Use vapor diffusion with acetonitrile/water (3:1) to obtain single crystals.

- Data Collection: Collect high-resolution (<1.0 Å) data at 100 K using synchrotron radiation (e.g., λ = 0.71073 Å).

- Refinement: Solve the structure via SHELXT and refine with SHELXL. Key metrics: R-factor <5%, bond length RMSD <0.02 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.